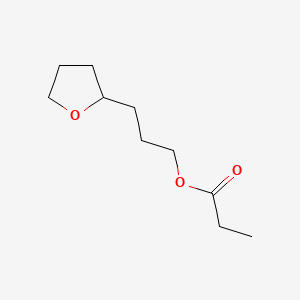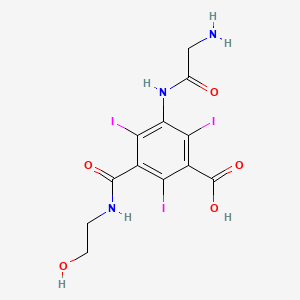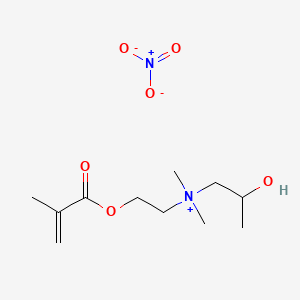
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a compound that belongs to the class of cationic surfactants. It is known for its excellent antistatic, film-forming, and dispersing properties. This compound is used in various applications, including as a monomer in polymer synthesis and as a film-forming agent .
Méthodes De Préparation
The synthesis of (2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate typically involves the reaction of 2-hydroxypropylamine with 2-methacryloyloxyethyl chloride in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Applications De Recherche Scientifique
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: The compound is used in the formulation of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems due to its film-forming properties.
Industry: The compound is used in the production of antistatic agents, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s cationic nature allows it to interact with negatively charged surfaces, leading to its antistatic and film-forming properties. The pathways involved include the formation of stable films on surfaces and the reduction of static charge buildup .
Comparaison Avec Des Composés Similaires
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate can be compared with other similar compounds such as:
2-Hydroxypropyl-2-methacryloyloxyethyl phthalate: This compound has similar film-forming properties but differs in its molecular structure and specific applications.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound is used in the synthesis of polysulfobetaines and has unique biocompatibility properties.
The uniqueness of this compound lies in its specific combination of antistatic, film-forming, and dispersing properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
68928-62-1 |
|---|---|
Formule moléculaire |
C11H22N2O6 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-hydroxypropyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C11H22NO3.NO3/c1-9(2)11(14)15-7-6-12(4,5)8-10(3)13;2-1(3)4/h10,13H,1,6-8H2,2-5H3;/q+1;-1 |
Clé InChI |
PWLYTOCBDCTZCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


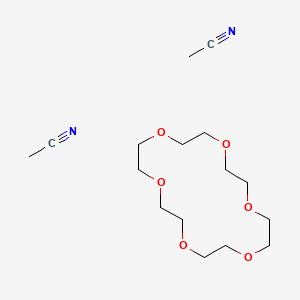


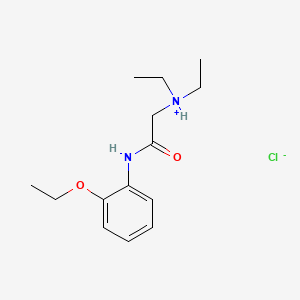

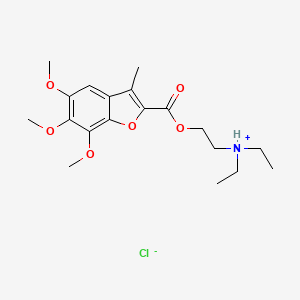

![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
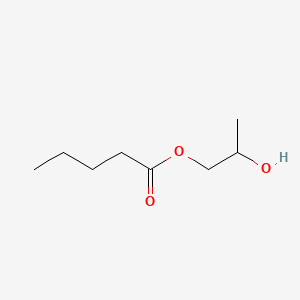

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
